molecular formula C11H16F3N3O2 B2784385 neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate CAS No. 320423-07-2

neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B2784385
CAS No.: 320423-07-2
M. Wt: 279.263
InChI Key: HNSCQQQQLKGUFH-UHFFFAOYSA-N
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Description

The compound “neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate” is an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it can confer to certain compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluoromethyl group. The pyrazole ring is a heterocyclic aromatic ring, which means it contains atoms of at least two different elements and has a cyclic, planar structure with delocalized electrons . The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the trifluoromethyl group. Pyrazoles can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The trifluoromethyl group is known for its high stability, which can influence the compound’s reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If this compound is intended to be used as a drug or pesticide, its mechanism of action would depend on its specific molecular targets .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or agriculture, based on its molecular structure. Additionally, further studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

2,2-dimethylpropyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-10(2,3)6-19-9(18)15-7-5-17(4)16-8(7)11(12,13)14/h5H,6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCQQQQLKGUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)NC1=CN(N=C1C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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